![molecular formula C18H27N3O2 B2655842 3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide CAS No. 2380178-61-8](/img/structure/B2655842.png)
3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM and is a member of the benzamide family of compounds. DMCM has a unique structure that makes it an interesting molecule for researchers to study.
Mechanism of Action
DMCM acts as a positive allosteric modulator of the GABA-A receptor. This means that DMCM enhances the activity of the GABA-A receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter GABA binds. DMCM increases the affinity of the GABA-A receptor for GABA, resulting in increased inhibitory neurotransmission.
Biochemical and Physiological Effects
DMCM has been shown to have a range of biochemical and physiological effects. In the central nervous system, DMCM has been shown to produce sedative, anxiolytic, and anticonvulsant effects. DMCM has also been shown to have muscle relaxant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMCM in lab experiments is its potency and selectivity for the GABA-A receptor. DMCM is a highly specific modulator of the GABA-A receptor, which makes it an ideal tool for studying the effects of GABA-A receptor inhibition. However, one of the limitations of using DMCM in lab experiments is its potential for off-target effects. DMCM has been shown to interact with other neurotransmitter receptors, which may complicate the interpretation of results.
Future Directions
There are several future directions for research involving DMCM. One direction is to further investigate the effects of DMCM on the GABA-A receptor in different brain regions and under different physiological conditions. Another direction is to explore the potential therapeutic applications of DMCM, particularly in the treatment of anxiety and epilepsy. Additionally, there is a need for further research to understand the potential off-target effects of DMCM and to develop more selective modulators of the GABA-A receptor.
Synthesis Methods
The synthesis of DMCM involves the reaction of 3-(dimethylamino)benzoyl chloride with 1-morpholin-4-ylcyclobutylmethanol in the presence of a base such as triethylamine. This reaction results in the formation of DMCM with a yield of around 70%.
Scientific Research Applications
DMCM has been used in various scientific research applications. One of the most significant applications of DMCM is in the field of neuroscience. DMCM has been shown to be a potent inhibitor of the GABA-A receptor, which is a neurotransmitter receptor that plays a critical role in the central nervous system. DMCM has been used to study the effects of GABA-A receptor inhibition on various physiological and behavioral processes.
properties
IUPAC Name |
3-(dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-20(2)16-6-3-5-15(13-16)17(22)19-14-18(7-4-8-18)21-9-11-23-12-10-21/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNPDDZRWGNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B2655760.png)

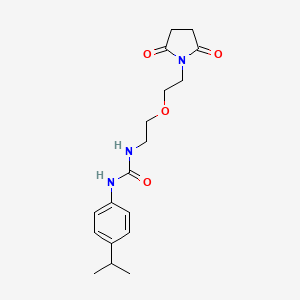
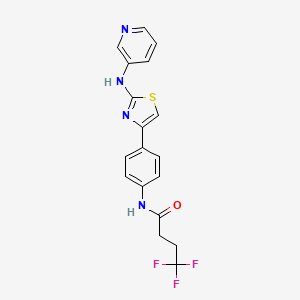
![N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide](/img/structure/B2655768.png)
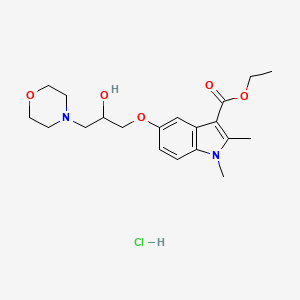


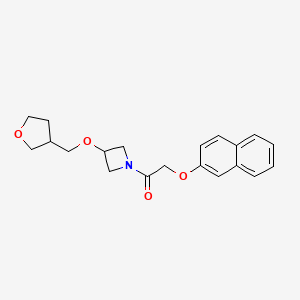
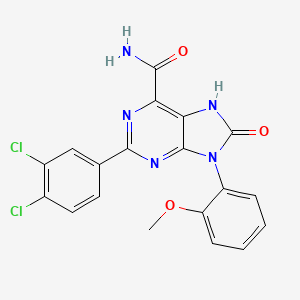
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2655776.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2655777.png)

